molecular formula C7H14Br2 B1610793 1,5-Dibromo-3,3-dimethylpentane CAS No. 37746-17-1

1,5-Dibromo-3,3-dimethylpentane

Cat. No.: B1610793
CAS No.: 37746-17-1
M. Wt: 257.99 g/mol
InChI Key: RITBDIOQNLAQSN-UHFFFAOYSA-N
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Description

1,5-Dibromo-3,3-dimethylpentane is an organic compound with the molecular formula C₇H₁₄Br₂. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a pentane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Chemical Reactions Analysis

1,5-Dibromo-3,3-dimethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents used.

Common reagents for these reactions include potassium bromide, orthoperiodic acid, and dimethyl sulfoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Dibromo-3,3-dimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-3,3-dimethylpentane involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1,5-Dibromo-3,3-dimethylpentane can be compared with other similar compounds such as:

  • 1,3-Dibromo-3-methylbutane
  • 1,4-Dibromo-2-methylbutane
  • 1,3-Dibromo-5,5-dimethylhydantoin

These compounds share similar structural features but differ in the position and number of bromine atoms, which can affect their reactivity and applications. This compound is unique due to its specific structure and the resulting chemical properties .

Properties

IUPAC Name

1,5-dibromo-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBDIOQNLAQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511272
Record name 1,5-Dibromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-17-1
Record name 1,5-Dibromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dibromo-3,3-dimethylpentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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